5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid is a complex organic compound that features a nicotinic acid core with a hydroxyl group at the 6-position and a 4-N,N-dimethylsulfamoylphenyl substituent at the 5-position
Properties
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-9(4-6-11)12-7-10(14(18)19)8-15-13(12)17/h3-8H,1-2H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOYFOYBMGBERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through the oxidation of 3-picoline using potassium permanganate.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6-position can be introduced via selective hydroxylation using reagents such as osmium tetroxide.
Attachment of the 4-N,N-Dimethylsulfamoylphenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-N,N-dimethylsulfamoylphenyl group is reacted with the nicotinic acid core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
